![molecular formula C10H16O2 B14258445 1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- CAS No. 189358-53-0](/img/structure/B14258445.png)
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- is a chemical compound with the molecular formula C10H16O2. It is an organic compound that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
The synthesis of 1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 1-butene with 3-methyl-1-butenyl ethyl ether under specific reaction conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale chemical processes that utilize similar reaction pathways but are optimized for higher yields and efficiency. These methods often employ advanced catalytic systems and continuous flow reactors to achieve the desired product on an industrial scale .
Analyse Des Réactions Chimiques
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and properties. These modifications can influence biological systems, such as enzyme activity or receptor binding, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl- can be compared with other similar compounds, such as:
1-Butene, 3-methyl-: This compound has a similar structure but lacks the ethoxy and propynyl groups, resulting in different chemical properties and reactivity.
1-Butene, 1-ethoxy-3-methyl-: This compound has an ethoxy group but differs in the position of the substituents, leading to variations in its chemical behavior.
Propriétés
Numéro CAS |
189358-53-0 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3-(1-ethoxyprop-2-ynoxy)-3-methylbut-1-ene |
InChI |
InChI=1S/C10H16O2/c1-6-9(11-8-3)12-10(4,5)7-2/h1,7,9H,2,8H2,3-5H3 |
Clé InChI |
MIWAYVRWLGHFSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C#C)OC(C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


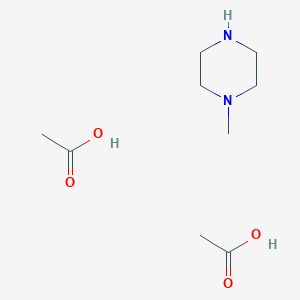
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)

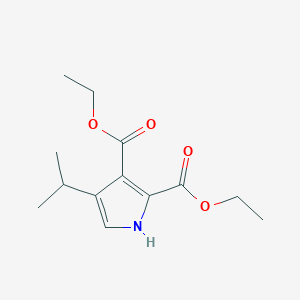
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
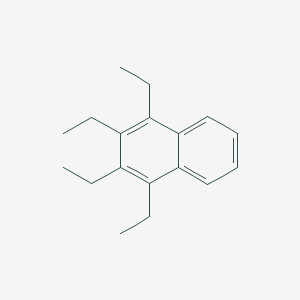
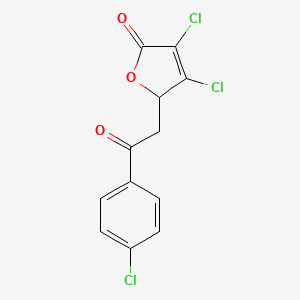
![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
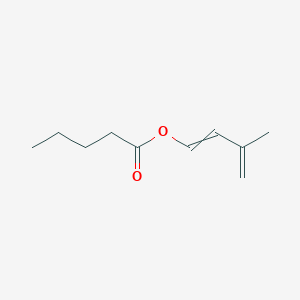

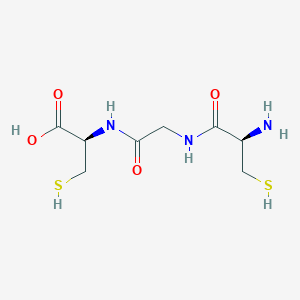
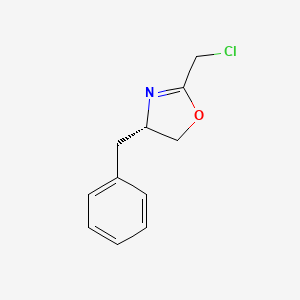
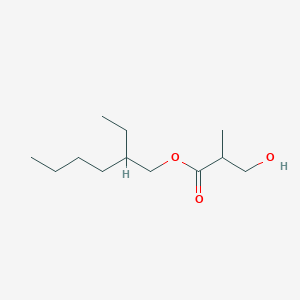
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
